molecular formula C9H5Cl2NO B067264 5,7-Dichloro-4-hydroxyquinoline CAS No. 171850-29-6

5,7-Dichloro-4-hydroxyquinoline

Cat. No. B067264
M. Wt: 214.04 g/mol
InChI Key: GESHSYASHHORJB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives, including 5,7-Dichloro-4-hydroxyquinoline, involves various chemical reactions tailored to introduce specific functional groups like chloro and hydroxy to the quinoline nucleus. A detailed synthesis route was not directly found for 5,7-Dichloro-4-hydroxyquinoline, but related compounds have been synthesized through routes involving condensation, cyclization, and substitution reactions, which are common in quinoline chemistry (Patel & Patel, 2017).

Molecular Structure Analysis

The molecular structure of quinoline derivatives showcases a benzene ring fused to a pyridine ring, with chloro and hydroxy groups offering distinct electronic and steric characteristics. For closely related compounds, X-ray diffraction analysis has provided insights into their molecular geometry, highlighting intramolecular hydrogen bonds and the distribution of electron density, which are critical in understanding the reactivity and interaction of 5,7-Dichloro-4-hydroxyquinoline (Tkachev et al., 2016).

Chemical Reactions and Properties

5,7-Dichloro-4-hydroxyquinoline participates in various chemical reactions, including electrophilic and nucleophilic substitutions, owing to the presence of reactive chloro and hydroxy groups. These reactions are pivotal for further functionalization of the compound and its application in synthesis of more complex molecules. The compound exhibits unique reactivity patterns, such as electrodimerization in basic media, highlighting its potential for forming dimeric structures through radical intermediates (Claret et al., 1987).

Physical Properties Analysis

The physical properties of 5,7-Dichloro-4-hydroxyquinoline, such as solubility, melting point, and crystal structure, are influenced by its molecular structure. While specific data for 5,7-Dichloro-4-hydroxyquinoline was not found, closely related compounds exhibit low solubility in water and varied solubility in organic solvents, dependent on the nature of substituents and intermolecular interactions within the crystal lattice (Heiskanen et al., 2007).

Scientific Research Applications

Spectroscopic Studies and Molecular Properties

  • Vibrational Spectroscopy and Molecular Analysis : 5,7-Dichloro-8-hydroxyquinoline (DCHQ) has been extensively studied using vibrational spectroscopy. Research by Lakshmi, Balachandran, and Janaki (2011) involved comparative studies of the Raman and infrared spectra of DCHQ, focusing on the geometry, frequency, and intensity of its vibrational bands. This study utilized Density Functional Theory (DFT) calculations to explore the effects of chlorine substituents on the vibrational frequencies, providing insights into molecular stability and bond strength through Natural Bond Orbital analysis and other molecular properties like Mulliken population analysis and polarizabilities (Lakshmi, Balachandran, & Janaki, 2011).

Liposome-Water Partitioning and Bioavailability

  • Bioavailability and Toxicity Research : Kaiser and Escher (2006) investigated the role of 5,7-Dichloro-8-hydroxyquinoline in the uptake and bioavailability of metals and hydrophobic metal complexes in an in vitro membrane system. Their research focused on how these compounds interact with copper and how they partition into liposomes, offering valuable insights into the bioavailability of hydrophobic compounds and metal organic complexes (Kaiser & Escher, 2006).

Solubility and Mixing Properties

  • Solubility in Different Solvents : Yang, Shao, and Zhou (2019) determined the solubility values of 5,7-Dichloro-8-hydroxyquinoline in various solvents at different temperatures. Their research employed the isothermal saturation method and various models to correlate the solubility data, offering crucial information on the solubility behavior and mixing properties of this compound (Yang, Shao, & Zhou, 2019).

Application in Organic Light Emitting Diodes

  • Use in Organic Light Emitting Diode (OLED) Technology : Fazaeli et al. (2012) explored the synthesis and characterization of 8-hydroxyquinoline complexes of tin, including 5,7-Dichloro-8-hydroxyquinoline, for use in OLEDs. Their research demonstrated that the emission wavelength of these compounds could be tuned, suggesting potential applications in the fabrication of OLEDs (Fazaeli et al., 2012).

Safety And Hazards

When handling 5,7-Dichloro-4-hydroxyquinoline, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation .

properties

IUPAC Name

5,7-dichloro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NO/c10-5-3-6(11)9-7(4-5)12-2-1-8(9)13/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GESHSYASHHORJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C1=O)C(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10885183
Record name 4(1H)-Quinolinone, 5,7-dichloro-
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Molecular Weight

214.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dichloro-4-hydroxyquinoline

CAS RN

21873-52-9
Record name 5,7-Dichloro-4(1H)-quinolinone
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Record name 4(1H)-Quinolinone, 5,7-dichloro-
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Record name 4(1H)-Quinolinone, 5,7-dichloro-
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Record name 4(1H)-Quinolinone, 5,7-dichloro-
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Record name 5,7-dichloro-4-hydroxyquinoline
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Synthesis routes and methods

Procedure details

Kokai Pat. No. Hei 1(1989)-246263 describes a method for producing 5,7-dichloro-4-(2-fluorophenoxy)-quinoline whereby a mixture of 3,5-dichloroaniline and Meldrum's acid is heated to give 4-oxo-5,7-dichloro-1,4-dihydroquinoline, which is reacted with phosphorus oxychloride to give 4,5,7-trichloroquinoline, which is then reacted with 2-fluorophenol to give the final compound.
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